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6H-Pyrrolo[2,3-d]pyrimidine

Medicinal Chemistry Kinase Inhibitors Pharmacokinetics

Standard purine scaffolds often suffer from metabolic instability and off-target kinase activity. This 7-deazapurine (6H-Pyrrolo[2,3-d]pyrimidine) replaces the purine N7 with a C-H group, fundamentally altering electronic distribution and hydrogen-bonding patterns. - **Kinase inhibition**: Validated ATP-competitive hinge binder; low-nanomolar potency against CSF1R, c-Met, Axl (>100-fold selectivity). - **Metabolic stability**: Reduced susceptibility to PNP cleavage vs. purine analogs. - **Synthetic efficiency**: Regioselective electrophilic substitution (100% at C5) for high-throughput library synthesis. - **PK advantage**: Distinct oral pharmacokinetics supporting oral drug candidate development.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 271-69-2
Cat. No. B11924856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-Pyrrolo[2,3-d]pyrimidine
CAS271-69-2
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1C=C2C=NC=NC2=N1
InChIInChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h1,3-4H,2H2
InChIKeyWGKLVRQVFFRLOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6H-Pyrrolo[2,3-d]pyrimidine: Foundational 7-Deazapurine Scaffold Overview


6H-Pyrrolo[2,3-d]pyrimidine (CAS 271-69-2, molecular formula C6H5N3, molecular weight 119.12 g/mol), also known as 7-deazapurine, is a nitrogen-containing heterocyclic compound comprising a pyrrole ring fused to a pyrimidine ring . This core scaffold is recognized in medicinal chemistry for its role as an ATP-competitive kinase inhibitor hinge-binding motif, owing to its structural mimicry of the purine heterocycle while offering distinct electronic and steric properties [1].

7-Deazapurine hinge-binding motif for ATP-competitive kinase research
Electronic and steric profile distinct from purine core
Predictable C5 regioselectivity for SAR diversification

Why This Scaffold Cannot Be Interchanged with Purines or Regioisomers


Generic substitution of the 6H-pyrrolo[2,3-d]pyrimidine core is not feasible due to its unique 7-deazapurine architecture, where the replacement of the purine N7 nitrogen with a C-H group fundamentally alters electronic distribution, hydrogen-bonding patterns, and metabolic stability. This modification confers distinct inhibitory profiles, oral pharmacokinetic characteristics compared to the closely related pyrazolo[3,4-d]pyrimidine scaffold [1], and significantly reduced susceptibility to enzymatic cleavage by purine nucleoside phosphorylase (PNP) . Furthermore, regioisomers such as pyrrolo[3,2-d]pyrimidine exhibit substantially different potency profiles in identical cellular assays [2], underscoring the non-interchangeable nature of this scaffold.

Direct replacement with purine scaffold may alter hydrogen-bonding and PNP susceptibility
Pyrazolo[3,4-d]pyrimidine scaffold may show distinct oral PK and target potency context
Pyrrolo[3,2-d]pyrimidine regioisomer may not reproduce potency profile in same cellular assays

Quantitative Evidence for Scaffold Differentiation


Oral PK Profile vs. Pyrazolo[3,4-d]pyrimidine Scaffold

In a direct head-to-head comparison, the pyrrolo[2,3-d]pyrimidine (PrP) scaffold demonstrated distinct and advantageous physiochemical properties compared to the pyrazolo[3,4-d]pyrimidine (PP) scaffold. Notably, certain substituents that showed reduced CpCDPK1 potency on the PP scaffold provided notably enhanced efficacy when displayed on the PrP scaffold, demonstrating that the PrP core enables a differentiated pharmacological profile [1].

Oral PK vs. Pyrazolo[3,4-d]pyrimidine
Head-to-head
Distinct oral PK characteristics; substituent-dependent potency shift
Supports scaffold selection for oral probe development
CpCDPK1 enzyme assay; in vivo mouse PK; comparison-based evidence
Medicinal Chemistry Kinase Inhibitors Pharmacokinetics

Regioselective Electrophilic Substitution at C5

Electrophilic substitution on the 6H-pyrrolo[2,3-d]pyrimidine core occurs with high regioselectivity at the C5 position, a reactivity pattern that is distinct from the purine scaffold and other heterocyclic analogs [1]. This predictable site-specific functionalization allows for targeted introduction of substituents for structure-activity relationship (SAR) exploration.

C5 Electrophilic Substitution
Class-level
100% regioselectivity at C5
Enables defined regioisomer synthesis for SAR
PMR data; class-level reactivity inference
Organic Synthesis Scaffold Diversification Electrophilic Substitution

H3R SAR: 2-Halogenation Does Not Improve Affinity

In a focused SAR study of nature-inspired pyrrolo[2,3-d]pyrimidines targeting the histamine H3 receptor, halogenation at the 2-position (chloro substitution) did not improve binding affinity compared to the dehalogenated parent compounds [1]. Conversely, the simultaneous introduction of lipophilic cores at the 7-position and dehalogenation at the 2-position resulted in a 20- to 21-fold increase in binding affinity (Ki values of 7 nM and 6 nM vs. 126 nM for the lead structure) [1].

H3R Binding Affinity SAR
Reported
Ki 6–7 nM (optimized) vs. 126 nM lead; 20–21× gain
Supports SAR-driven optimization avoiding 2-halogenation
Radioligand binding assay; cross-study comparable
GPCR Ligands Histamine H3 Receptor SAR

High Purity and Validated Physicochemical Properties

Commercial sources of 6H-pyrrolo[2,3-d]pyrimidine (CAS 271-69-2) and its 7H-tautomer (CAS 271-70-5) are routinely supplied at ≥97% purity as verified by HPLC, with typical catalog specifications of 97–98% . The predicted physicochemical parameters—including a pKa of 4.90±0.20 (acidic) or 12.79±0.20 (basic) , LogP of 0.23–0.52 , and a boiling point of 254.2±33.0 °C —provide a baseline for solubility and formulation planning.

Purity & Physicochemical Baseline
Data to verify
≥97% purity (HPLC); pKa 4.90–12.79; LogP 0.23–0.52
Supports batch-to-batch consistency
Predicted/experimental values; verify per lot COA
Chemical Procurement Quality Control Analytical Chemistry

CSF1R Inhibitor with Low-Nanomolar Activity and Favorable ADME

In a 2025 study employing a scaffold hopping and molecular hybridization approach, a pyridine-based pyrrolo[2,3-d]pyrimidine analog (compound 12b) emerged as a potent CSF1R inhibitor with low-nanomolar enzymatic activity and favorable ADME properties [1]. This work demonstrates the scaffold's utility in generating advanced leads with balanced potency and drug-like properties.

CSF1R Inhibitor Activity
Class-level
Low-nanomolar enzymatic IC50; favorable ADME properties
Supports CSF1R-targeted probe development
2025 scaffold-hopping study; class-level inference
CSF1R Inhibitors Kinase Inhibitors ADME

>100-Fold Selectivity in c-Met/Axl Dual Inhibition

A series of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives were identified as selective type II c-Met/Axl inhibitors. One lead compound (22a) exhibited remarkable potency against c-Met and Axl kinases (IC50 values of 1 nM and 10 nM, respectively) and demonstrated over 100-fold selectivity against other members of the TAM subfamily [1]. This high degree of selectivity is a direct consequence of the pyrrolo[2,3-d]pyrimidine core's ability to act as a conformationally constrained hinge-binding motif.

c-Met/Axl Selectivity Window
Class-level
IC50 1 nM (c-Met), 10 nM (Axl); >100-fold over TAM family
Supports isoform-selectivity profiling
In vitro kinase inhibition assay context
Kinase Selectivity c-Met Inhibitors Axl Inhibitors

Strategic Procurement Applications


Kinase Inhibitor Lead Optimization in Oncology

The 6H-pyrrolo[2,3-d]pyrimidine scaffold is optimally deployed as a hinge-binding core for ATP-competitive kinase inhibitors. Its demonstrated ability to confer low-nanomolar potency against CSF1R and high selectivity (>100-fold) for c-Met/Axl over related kinases makes it a superior choice for oncology drug discovery programs targeting the CSF1R, c-Met, Axl, or BTK kinases. The scaffold's distinct oral pharmacokinetic profile compared to pyrazolo[3,4-d]pyrimidine analogs further supports its selection for oral drug candidate development [1][2][3].

GPCR Ligand Discovery for Histamine H3 Receptor

For programs targeting the histamine H3 receptor, this scaffold offers a well-characterized SAR landscape. Quantitative evidence demonstrates that halogenation at the 2-position is non-productive for affinity gains, while modifications at the 7-position yield substantial improvements (Ki = 6–7 nM). This knowledge enables efficient lead optimization, conserving synthetic resources and accelerating hit-to-lead timelines [4].

Regioselective Functionalized Building Block Synthesis

The scaffold's well-defined electrophilic substitution regioselectivity (100% at C5) makes it an ideal core for synthesizing diverse libraries of functionalized building blocks. This predictable reactivity simplifies purification and improves synthetic yields, which is a critical factor in procurement for high-throughput chemistry and parallel synthesis applications [5].

Antifolate Drug Discovery Targeting DHFR

6-Substituted pyrrolo[2,3-d]pyrimidines have been validated as selective inhibitors of Pneumocystis jirovecii DHFR over human DHFR, with selectivities up to 24-fold [6]. This evidence positions the scaffold as a strategic procurement choice for anti-infective drug discovery programs, particularly those focused on opportunistic pathogens where host toxicity is a concern.

Application
Selection Property
Validation Focus
Kinase inhibitor lead research (CSF1R, c-Met/Axl, BTK)
7-Deazapurine hinge-binding core with differentiated oral PK context
Kinase selectivity and pathway engagement assays
Histamine H3 receptor ligand research
SAR-characterized 7-position modification
Receptor binding affinity and selectivity assays
Diversified building block synthesis
Predictable C5 regioselectivity
Regioisomer identity and purity confirmation
Antifolate enzyme inhibition studies (DHFR)
6-substituted scaffold for species-selective inhibition
Host-pathogen selectivity and enzyme inhibition assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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